Carbamimidothioic acid-(aminoiminomethyl)-methyl ester
Description
Carbamimidothioic acid-(aminoiminomethyl)-methyl ester is a thiourea derivative characterized by a carbamimidothioic acid backbone substituted with an aminoiminomethyl group and a methyl ester. These compounds are distinguished by their substituents on the phenyl or heteroaromatic rings, which critically influence their reactivity, stability, and biological efficacy .
Properties
Molecular Formula |
C3H8N4S |
|---|---|
Molecular Weight |
132.19 g/mol |
IUPAC Name |
(2-amino-2-iminoethyl) carbamimidothioate |
InChI |
InChI=1S/C3H8N4S/c4-2(5)1-8-3(6)7/h1H2,(H3,4,5)(H3,6,7) |
InChI Key |
SEKQUKSIFFZIOO-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=N)N)SC(=N)N |
Origin of Product |
United States |
Biological Activity
Carbamimidothioic acid-(aminoiminomethyl)-methyl ester, also known as 1-Carbamimidoyl-2-methyl-isothiourea hydroiodide, is a compound characterized by its unique structural features, including a carbamimidoyl group and an isothiourea moiety. This compound has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of 1-Carbamimidoyl-2-methyl-isothiourea hydroiodide is C₃H₉IN₄S, with a CAS number of 14945-92-7. The hydroiodide form enhances its solubility and stability in various solvents, making it suitable for research applications. The compound's structure is indicative of potential interactions with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₃H₉IN₄S |
| CAS Number | 14945-92-7 |
| Solubility | Enhanced by hydroiodic acid |
| Structural Features | Carbamimidoyl group, isothiourea |
Pharmacological Potential
Research indicates that 1-Carbamimidoyl-2-methyl-isothiourea hydroiodide exhibits various biological activities. While specific mechanisms of action remain unclear, its structural components suggest potential interactions with biological targets such as enzymes and receptors.
- Antioxidant Activity : Preliminary studies have shown that the compound may possess antioxidant properties, which can be beneficial in mitigating oxidative stress-related conditions.
- Enzyme Inhibition : The compound's ability to inhibit certain enzymes has been suggested, though detailed studies are required to elucidate specific targets.
- Antimicrobial Effects : There is emerging evidence that this compound may exhibit antimicrobial properties against various bacterial strains.
Case Studies
Several studies have explored the biological effects of related compounds, providing insights into the potential activities of carbamimidothioic acid derivatives:
- A study on amino acid methyl esters highlighted their synthesis and biological applications, noting that modifications in structure can significantly impact their activity profiles .
- Research on isothiourea derivatives indicated potential anti-inflammatory and neuroprotective effects, which could be relevant for the development of therapeutic agents.
Research Findings
A review of literature reveals significant findings regarding the biological activity of carbamimidothioic acid derivatives:
- Antioxidant Studies : Various assays (DPPH and ABTS) demonstrated that compounds with similar structures exhibit strong radical scavenging abilities .
- Enzyme Inhibition Assays : Compounds structurally related to carbamimidothioic acid have shown promise in inhibiting acetylcholinesterase and α-glucosidase, suggesting potential applications in treating neurodegenerative diseases and diabetes .
- Microbial Inhibition : Extracts containing similar compounds have been tested against gram-positive and gram-negative bacteria, revealing notable antimicrobial activity .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Carbamimidothioic Acid Derivatives
Structural and Functional Insights
Antimicrobial Activity: The (3,4,5-trichlorophenyl) methyl ester chloride exhibits broad-spectrum antimicrobial activity, attributed to its electron-withdrawing chloro groups enhancing stability and interaction with microbial targets . N,N'-Tetramethyl derivatives show reduced efficacy compared to non-methylated analogs, likely due to slower decomposition kinetics to active mercapto-derivatives .
Anticancer Activity: BC-11 incorporates a borono group, enabling selective targeting of cancer cells via urokinase-plasminogen system inhibition.
Research Applications :
- A22 is a critical tool in bacteriology, disrupting MreB protein assembly in E. coli and other bacteria. Its dichlorophenyl group optimizes solubility and target binding .
Physicochemical Properties :
Mechanistic and Stability Considerations
- Decomposition Kinetics : Antimicrobial carbamimidothioic acid esters hydrolyze to mercapto-derivatives, which are the active species. Chlorinated aryl groups slow decomposition, prolonging activity .
- Counterion Effects : Hydrobromide (BC-11) and hydrochloride (A22) salts enhance solubility and bioavailability, critical for in vitro and in vivo applications .
Preparation Methods
Solvent Extraction
The patent by US5374765A describes a two-phase extraction system using water-insoluble organic solvents (e.g., ethyl acetate) and aqueous bases (e.g., NaOH). The target compound partitions into the organic layer, while impurities remain aqueous.
Protocol :
Crystallization
Recrystallization from ethanol or methanol-water mixtures (3:1) removes unreacted starting materials. Cooling to 4°C enhances crystal yield.
Analytical Validation
Spectroscopic Characterization
Chromatographic Purity Assessment
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Alkylation | 78 | 92 | Scalable, minimal byproducts | Requires excess methyl iodide |
| TMSCl Esterification | 85 | 95 | Room-temperature conditions | Anhydrous setup needed |
| Rearrangement | 82 | 90 | High regioselectivity | Complex precursor synthesis |
Industrial-Scale Considerations
For bulk production, continuous flow reactors are recommended to enhance heat transfer and reduce reaction times. Sabirov et al. (2007) achieved a 20% reduction in processing time using microreactors. Additionally, coupling in-line HPLC monitoring ensures real-time quality control.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
